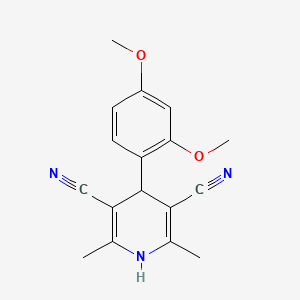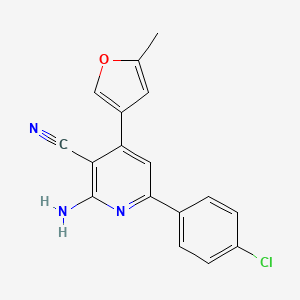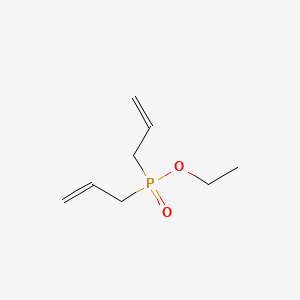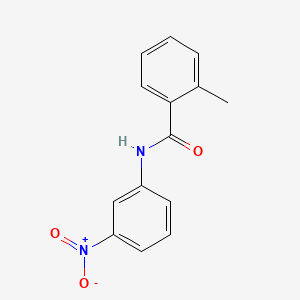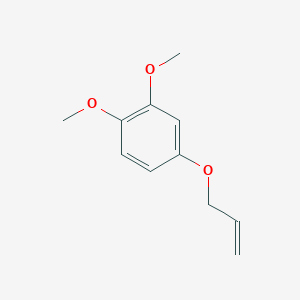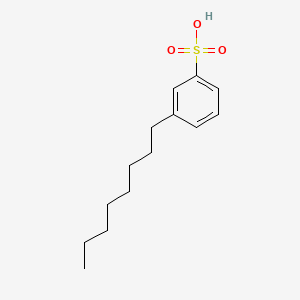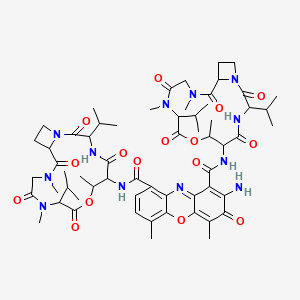
Azetomycin II
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetomycin II is a macrolide antibiotic that belongs to the azalide subclass. It is structurally related to erythromycin but has a 15-membered ring with a methyl-substituted nitrogen instead of a carbonyl group at the 9a position on the aglycone ring . This modification enhances its stability and prevents its metabolism, making it a valuable antimicrobial agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azetomycin II can be synthesized through a series of chemical reactions starting from erythromycin. The reaction conditions typically involve the use of reagents such as sodium borohydride for reduction and acetic anhydride for acetylation .
Industrial Production Methods
Industrial production of this compound often involves hot-melt extrusion (HME) to prepare its amorphous solid dispersion. This method improves the solubility and taste-masking properties of the compound . The process parameters include a temperature of 150°C, a screw speed of 75 rpm, and a drug percentage of 25% .
Análisis De Reacciones Químicas
Types of Reactions
Azetomycin II undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction and acetic anhydride for acetylation . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for different therapeutic applications .
Aplicaciones Científicas De Investigación
Azetomycin II has a wide range of scientific research applications, including:
Mecanismo De Acción
Azetomycin II exerts its effects by binding to the 23S rRNA of the bacterial 50S ribosomal subunit. This binding inhibits the transpeptidation/translocation step of protein synthesis and prevents the assembly of the 50S ribosomal subunit . As a result, bacterial protein synthesis is halted, leading to the death of the bacterial cells .
Comparación Con Compuestos Similares
Similar Compounds
Erythromycin: A macrolide antibiotic with a 14-membered ring.
Clarithromycin: A macrolide antibiotic similar to erythromycin but with a methyl group at the 6 position.
Roxithromycin: A semi-synthetic macrolide antibiotic derived from erythromycin.
Uniqueness
Azetomycin II is unique due to its 15-membered ring structure with a methyl-substituted nitrogen, which enhances its stability and prevents its metabolism . This structural modification gives it a broader spectrum of activity and improved pharmacokinetic properties compared to other macrolides .
Propiedades
Número CAS |
59481-55-9 |
|---|---|
Fórmula molecular |
C60H82N12O16 |
Peso molecular |
1227.4 g/mol |
Nombre IUPAC |
2-amino-4,6-dimethyl-3-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.2.0]octadecan-6-yl]phenoxazine-1,9-dicarboxamide |
InChI |
InChI=1S/C60H82N12O16/c1-25(2)40-57(82)71-21-19-34(71)55(80)67(13)23-36(73)69(15)46(27(5)6)59(84)86-31(11)42(53(78)63-40)65-51(76)33-18-17-29(9)49-44(33)62-45-38(39(61)48(75)30(10)50(45)88-49)52(77)66-43-32(12)87-60(85)47(28(7)8)70(16)37(74)24-68(14)56(81)35-20-22-72(35)58(83)41(26(3)4)64-54(43)79/h17-18,25-28,31-32,34-35,40-43,46-47H,19-24,61H2,1-16H3,(H,63,78)(H,64,79)(H,65,76)(H,66,77) |
Clave InChI |
PWHNEQXRWYMVQG-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(=O)NC(C(=O)N2CCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


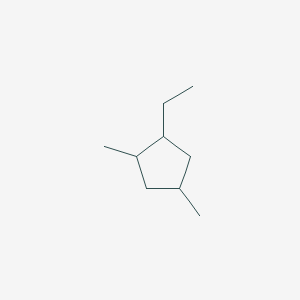
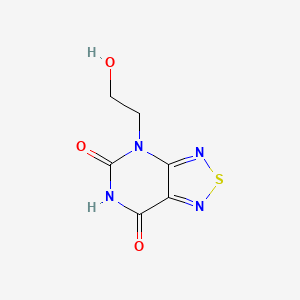
![1,4-Dihydro-1-(3-methoxypropyl)-9-methyl-N-[3-(1-methylethoxy)propyl]-4-oxopyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14168254.png)

![2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-bromo-1H-imidazo[4,5-b]pyridine](/img/structure/B14168264.png)
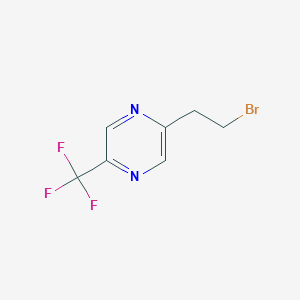
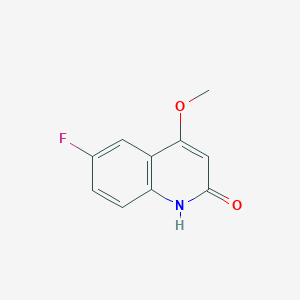
![N-(2-methoxy-4-{[(E)-pyridin-4-ylmethylidene]amino}phenyl)furan-2-carboxamide](/img/structure/B14168292.png)
